3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
The compound 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (hereafter referred to as Compound X) features a 1,3-thiazolidine-2,4-dione (TZD) core substituted at the 3-position with a piperidin-4-yl group linked to a 3-phenyl-2,1-benzoxazole moiety via a carbonyl bridge. The structural complexity of Compound X, particularly the benzoxazole-piperidine unit, distinguishes it from simpler TZD derivatives and may enhance target selectivity or metabolic stability.
Properties
IUPAC Name |
3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-19-13-30-22(28)25(19)16-8-10-24(11-9-16)21(27)15-6-7-18-17(12-15)20(29-23-18)14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKDDCCBAJOFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzoxazole moiety. Benzoxazoles can be synthesized using 2-aminophenol and aldehydes under various conditions, including reflux in water with catalysts like magnetic solid acid nanocatalysts . The piperidine ring can be introduced through nucleophilic substitution reactions, and the thiazolidine-2,4-dione structure can be formed via cyclization reactions involving thiourea and α-haloketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzoxazole and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions can vary widely, from room temperature to high temperatures, and may involve solvents like water, ethanol, or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperidine and thiazolidine-2,4-dione structures contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Modifications
- This contrasts with analogs like 5-arylidene-TZDs (e.g., 5-(4-methoxybenzylidene)-TZD derivatives), which feature planar, conjugated substituents at the 5-position .
- Compared to 3-(2-diisopropylaminoethyl)-TZD (), Compound X replaces the flexible aliphatic chain with a rigid piperidine-benzoxazole system, likely altering pharmacokinetic properties such as solubility and membrane permeability.
Substituent Analysis
- Benzoxazole vs. Benzylidene : The benzoxazole in Compound X provides electron-withdrawing and aromatic stacking properties, whereas benzylidene groups (e.g., in ) introduce extended conjugation and redox-active sites for antioxidant activity .
Key Reactions
- Compound X likely requires multi-step synthesis, including: Knoevenagel Condensation: For TZD core formation (common in analogs like 5-arylidene-TZDs) .
- In contrast, simpler analogs like 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () are synthesized via direct cyclization or Schiff base reactions .
Yield and Complexity
- The benzoxazole-piperidine unit in Compound X may reduce synthetic yield compared to unsubstituted TZDs (e.g., 71% yield for 3-(2-diisopropylaminoethyl)-TZD in ) due to steric hindrance during coupling steps .
Antioxidant Potential
- 5-Arylidene-TZDs () exhibit potent DPPH radical scavenging activity (IC₅₀: 10–50 μM), attributed to the conjugated benzylidene group’s redox activity .
Antimicrobial and Anti-Tubercular Activity
- 3,5-Disubstituted TZDs (e.g., compounds 94–96 in ) show anti-tubercular activity (MIC: 1.6–3.2 μg/mL) against Mycobacterium tuberculosis. The benzoxazole in Compound X may enhance lipophilicity, improving penetration through bacterial membranes .
Enzyme Inhibition
Comparative Data Table
Biological Activity
The compound 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a thiazolidine core with a benzoxazole moiety and piperidine functionality, which may enhance its pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Information
- IUPAC Name : this compound
- Molecular Formula : C22H19N3O4S
- Molecular Weight : 421.47 g/mol
Structural Features
The unique structural features of this compound include:
- A thiazolidine ring , known for various biological activities.
- A benzoxazole derivative , contributing to its potential pharmacological properties.
- A piperidine moiety , which may enhance interaction with biological targets.
Anticancer Activity
Compounds containing thiazolidine and benzoxazole structures have been reported to exhibit significant anticancer activity. For instance, studies have shown that thiazolidin derivatives can induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways . The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is expected to follow similar patterns due to structural similarities with other active compounds.
The mechanisms by which thiazolidine derivatives exert their biological effects often involve:
- Inhibition of cell proliferation : Compounds have shown the ability to inhibit the growth of various cancer cell lines (e.g., HeLa, A549) with IC50 values indicating potency .
- Interaction with signaling pathways : These compounds may modulate pathways involved in apoptosis and cellular growth regulation.
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for antimicrobial properties. Preliminary studies indicate that certain analogs demonstrate significant antibacterial activity against Gram-positive bacteria . The potential for this compound to exhibit similar properties warrants further investigation.
Synthesis and Evaluation
Research has focused on synthesizing novel thiazolidine derivatives and evaluating their biological activities. For example:
- Synthesis Methodology : The synthesis typically involves multi-step reactions optimized for yield and purity.
- Biological Evaluation : Compounds synthesized from thiazolidine frameworks have been tested for antiproliferative and antibacterial activities. Derivatives have shown promising results against various cancer cell lines with lower IC50 values compared to standard treatments like irinotecan .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Benzothiazole | Benzothiazole ring | Antimicrobial |
| Thiazolidinedione | Thiazolidine core | Antidiabetic |
| Piperidine Derivative | Piperidine ring | Analgesic properties |
This table illustrates the diversity in biological activities among compounds structurally related to this compound.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzoxazole core via cyclization of 2-aminophenol derivatives with carbonyl reagents under acidic conditions (e.g., polyphosphoric acid) .
- Step 2 : Piperidine ring functionalization via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., chloroformate derivatives) .
- Step 3 : Thiazolidine-2,4-dione conjugation via Knoevenagel condensation or Michael addition, optimized with catalysts like piperidine in ethanol or DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the thiazolidine-dione carbonyl resonates at δ 170-175 ppm .
- X-ray Crystallography : SHELX software refines crystal structures, with hydrogen-bonding networks and torsion angles critical for conformational analysis .
- HPLC-MS : Validates molecular weight and purity (>95%) using reverse-phase C18 columns and ESI ionization .
Q. What preliminary biological screening assays are recommended for therapeutic potential?
- Methodological Answer :
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for targets like α-glucosidase or PPAR-γ, comparing inhibition to reference drugs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance target specificity?
- Methodological Answer :
- Core Modifications : Replace the phenyl group on the benzoxazole with electron-withdrawing substituents (e.g., -NO) to assess effects on binding affinity .
- Side-Chain Variations : Introduce alkyl/aryl groups to the piperidine nitrogen to study steric effects on receptor docking .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like EGFR or COX-2, guiding synthetic priorities .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., serum-free media, consistent cell passage numbers) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to evaluate compound degradation rates, explaining discrepancies between in vitro and in vivo results .
- Off-Target Profiling : Kinase selectivity screens (e.g., Eurofins Panlabs) identify unintended interactions affecting activity .
Q. What computational and biophysical methods validate target engagement and binding kinetics?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) for target proteins immobilized on sensor chips .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions .
- Molecular Dynamics Simulations : GROMACS simulations predict conformational stability of ligand-receptor complexes over 100-ns trajectories .
Q. How does crystallographic data from SHELX refinements inform conformational analysis?
- Methodological Answer :
- Torsion Angle Analysis : SHELXL refines dihedral angles to identify steric strain in the benzoxazole-thiazolidine-dione junction .
- Hydrogen-Bond Networks : SHELXH identifies key interactions (e.g., N-H···O=C) stabilizing the crystal lattice, correlating with solubility .
- Polymorph Screening : Compare multiple crystal forms (via Mercury CSD) to assess stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
